[2-methoxy-4-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] 2-bromobenzoate
Overview
Description
[2-methoxy-4-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] 2-bromobenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxy group, a pyridine ring, and a bromobenzoate moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-methoxy-4-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] 2-bromobenzoate typically involves multiple steps, starting with the preparation of the core structures and subsequent coupling reactions. One common synthetic route includes:
Preparation of 2-methoxy-4-formylphenyl hydrazone: This involves the reaction of 2-methoxy-4-formylphenyl hydrazine with pyridine-2-carboxylic acid under acidic conditions to form the hydrazone intermediate.
Formation of the hydrazinylidene intermediate: The hydrazone intermediate is then treated with a suitable oxidizing agent to form the hydrazinylidene intermediate.
Coupling with 2-bromobenzoic acid: The final step involves coupling the hydrazinylidene intermediate with 2-bromobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[2-methoxy-4-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] 2-bromobenzoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The hydrazinylidene moiety can be reduced to form hydrazine derivatives.
Substitution: The bromine atom in the benzoate moiety can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, [2-methoxy-4-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] 2-bromobenzoate is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in studying enzyme mechanisms and protein interactions.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its ability to undergo various chemical reactions makes it valuable in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of [2-methoxy-4-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] 2-bromobenzoate involves its interaction with specific molecular targets. The pyridine ring and hydrazinylidene moiety allow it to bind to enzymes and proteins, modulating their activity. This interaction can lead to changes in cellular processes, making it useful in studying biochemical pathways and developing therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
[2-methoxy-4-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] benzoate: Lacks the bromine atom, making it less reactive in substitution reactions.
[2-methoxy-4-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and applications.
[2-methoxy-4-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] 2-fluorobenzoate: Contains a fluorine atom, which can influence its chemical properties and biological activity.
Uniqueness
The presence of the bromine atom in [2-methoxy-4-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] 2-bromobenzoate makes it unique compared to its analogs. The bromine atom enhances its reactivity in substitution reactions, making it a valuable intermediate in organic synthesis. Additionally, the combination of the methoxy group, pyridine ring, and bromobenzoate moiety provides a versatile platform for various applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
[2-methoxy-4-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] 2-bromobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN3O4/c1-28-19-12-14(13-24-25-20(26)17-8-4-5-11-23-17)9-10-18(19)29-21(27)15-6-2-3-7-16(15)22/h2-13H,1H3,(H,25,26)/b24-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNLIDKYXPBJMD-ZMOGYAJESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=N2)OC(=O)C3=CC=CC=C3Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=N2)OC(=O)C3=CC=CC=C3Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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